1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide
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Overview
Description
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C18H21IN2 It is a pyrazolidinium salt, characterized by the presence of two methyl groups and two phenyl groups attached to the pyrazolidine ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidines and pyrazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyrazolidine derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as ionic liquids or catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-phenyl-5-(2-thienyl)pyrazolidin-1-ium iodide
- 1,2-Dimethyl-3-(4-methylpiperidino)-5-phenylpyrazolium iodide
- 1,2-Dimethyl-3-(2-methylpiperidino)-5-phenylpyrazolium iodide
Uniqueness
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
58764-70-8 |
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Molecular Formula |
C17H21IN2 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C17H20N2.HI/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;/h3-12,16-17H,13H2,1-2H3;1H |
InChI Key |
BIKCKKGXYPONQI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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